![molecular formula C6H11NO B14017347 ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol: is a bicyclic compound containing a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the azabicyclohexane core. The hydroxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or reduce any functional groups present.
Substitution: Various substitution reactions can be performed on the nitrogen atom or other positions within the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol serves as a valuable intermediate for constructing complex molecules. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for designing new drugs targeting specific biological pathways or receptors.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts. Its stability and reactivity can be harnessed in processes such as polymerization and surface modification.
Wirkmechanismus
The mechanism of action of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with a different ring size and nitrogen position.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: Another bicyclic compound with distinct functional groups and reactivity.
Uniqueness: ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
[(1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-3-5-1-4-2-6(4)7-5/h4-8H,1-3H2/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
ATOUVICHTLDTFN-HCWXCVPCSA-N |
Isomerische SMILES |
C1[C@H]2C[C@H]2N[C@@H]1CO |
Kanonische SMILES |
C1C2CC2NC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



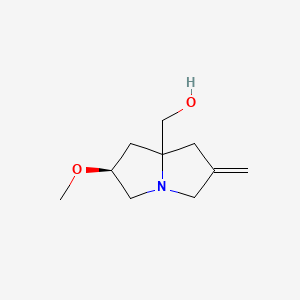
![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
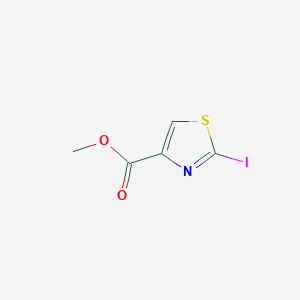
![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)

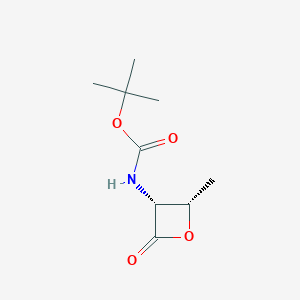
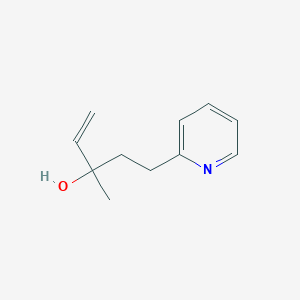
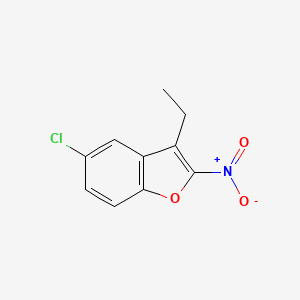


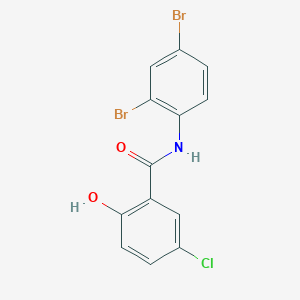
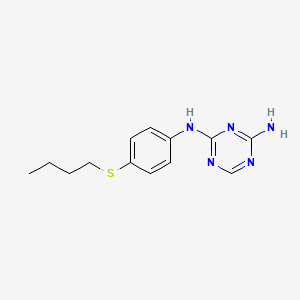
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
